molecular formula C2HCl3O B106621 Trichloroepoxyethane CAS No. 16967-79-6

Trichloroepoxyethane

Cat. No. B106621
CAS RN: 16967-79-6
M. Wt: 147.38 g/mol
InChI Key: CMMXCVYESRODNH-UHFFFAOYSA-N
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Description

Trichloroepoxyethane is a chemical compound with the formula C2HCl3O . It is an epoxide, which is a class of reactive organic chemical species . It is also known by other names such as 2,2,3-trichlorooxirane, 1,1,2-trichloroepoxyethane, epoxy-1,1,2-trichloroethane, trichloro-oxirane, and Trichloroethylene epoxide .


Molecular Structure Analysis

Trichloroepoxyethane has a molecular formula of C2HCl3O . It contains a total of 7 bonds, including 6 non-H bonds, 1 three-membered ring, 1 ether (aliphatic), and 1 Oxirane .


Physical And Chemical Properties Analysis

The physical and chemical properties of Trichloroepoxyethane include a molecular weight of 147.38684, a net charge of 0, and an InChIKey of CMMXCVYESRODNH-UHFFFAOYSA-N . It also has a density of 1.73g/cm3, a boiling point of 148.8ºC, and a flash point of 62ºC .

Scientific Research Applications

Environmental and Health Risk Assessment

  • Trichloroethylene (TCE), a related compound to Trichloroepoxyethane, poses significant challenges in health risk assessments due to its complex metabolism and toxicity. Extensive research has been conducted to understand its impact on human health, highlighting the importance of analyzing similar compounds for environmental and health risks (Chiu, Caldwell, Keshava, & Scott, 2006).

Chemical Oxidation Processes

  • The oxidation of trichloroethene, a compound similar to Trichloroepoxyethane, using boron-doped diamond film electrodes has been explored. This research is vital in understanding the chemical processes and potential applications of Trichloroepoxyethane in various industrial and environmental settings (Carter & Farrell, 2009).

Atmospheric Chemistry and Environmental Impact

  • Studies on trichloroethane, closely related to Trichloroepoxyethane, provide insights into its atmospheric concentrations and lifetime. Such research is crucial for understanding the environmental impact of Trichloroepoxyethane and its role in ozone depletion and global climate change (Prinn et al., 1995).

Metabolic Pathways and Toxicity

  • Research on the metabolism of Trichloroepoxyethane's analogues, such as trichloroethylene, in humans has revealed significant variability, helping in assessing the compound's potential toxicity and its metabolic pathways in different individuals (Lipscomb, Garrett, & Snawder, 1997).

Physicochemical Properties

  • The investigation of the behavior of 1,1,1-trichloroethane in binary mixtures, which is structurally similar to Trichloroepoxyethane, provides valuable data on its density and viscosity. This is essential for applications in various chemical processes and industries (Lorenzi, Fermeglia, & Torriano, 1995).

Utilization in Sustainable Chemistry

  • Research on the use of halogenated hydrocarbons in sustainable chemistry, such as the conversion of trifluoromethane to valuable fluorinated compounds, provides a perspective on the potential applications of Trichloroepoxyethane in creating environmentally friendly processes (Musio, Gala, & Ley, 2018).

Safety And Hazards

Exposure to high concentrations of Trichloroepoxyethane can cause dizziness, headaches, sleepiness, confusion, nausea, unconsciousness, liver damage, and even death . It is a known carcinogen .

properties

IUPAC Name

2,2,3-trichlorooxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl3O/c3-1-2(4,5)6-1/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMXCVYESRODNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937663
Record name 2,2,3-Trichlorooxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloroepoxyethane

CAS RN

16967-79-6
Record name 2,2,3-Trichlorooxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16967-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichloroepoxyethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016967796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3-Trichlorooxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICHLOROETHYLENE EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DXK2817N87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TCE epoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Into a 400 mL Pyrex glass photoreactor with a not doped high pressure mercury vapor radiator (available as the TQ 718 of Firma Heraeus Noblelight), a mixture of trichloroethylene (from a pre-vaporizer at a temperature of 150° C.) and oxygen was supplied in gaseous form in a molar ratio of 1:1.1 and irradiated through quartz glass with a lamp output of 500 W at a temperature within the reactor of 90° C. The educts were supplied continuously here to the reactor from above and the products were discharged at the lower outlet of the reactor into a methanol/dry ice trap. The dosage was 2.2 moles of trichloroethylene per hour. GC analysis of the condensation products revealed dichloroacetyl chloride in a selectivity of 83%. Furthermore, 3.5% trichloroethylene epoxide, 11% phosgene and 2.8% oxalyl dichloride were formed. The conversion of the trichloroethylene was 63%.
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2.2 mol
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Yield
11%
Yield
2.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloroepoxyethane
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Trichloroepoxyethane
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Trichloroepoxyethane
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Trichloroepoxyethane
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Trichloroepoxyethane

Citations

For This Compound
9
Citations
JET van Hylckama Vlieg, DB Janssen - Journal of Biotechnology, 2001 - Elsevier
Short-chain halogenated aliphatics, such as chlorinated ethenes, constitute a large group of priority pollutants. This paper gives an overview on the chemical and physical properties of …
Number of citations: 88 www.sciencedirect.com
KD Wendlandt, U Stottmeister, J Helm… - Engineering in Life …, 2010 - Wiley Online Library
Methanotrophic bacteria possess a unique set of enzymes enabling them to oxidize, degrade and transform organic molecules and synthesize new compounds. Therefore, they have …
Number of citations: 85 onlinelibrary.wiley.com
MACS TLV-C - Elsevier
Publisher Summary This chapter deals mainly with the systems necessary to prevent exposure to phosgene above the concentrations that could be envisaged as being injurious to …
Number of citations: 0 www.sciencedirect.com
M Lopez-Pentecost, DO Garcia, X Sun… - American Journal of …, 2023 - journals.sagepub.com
Birthplace, as a proxy for environmental exposures (eg, diet), may influence metabolomic profiles and influence risk of cancer. This secondary analysis investigated metabolomic profile …
Number of citations: 8 journals.sagepub.com
W Luo, X Zhu, W Chen, Z Duan, L Wang… - Water science and …, 2014 - iwaponline.com
… Theoretically, an enzymatic conversion of trichloroepoxyethane or dichloroepoxyethanes to nonreactive products may decrease the toxic effects, but only a few examples of the bacterial …
Number of citations: 40 iwaponline.com
M Lopez-Pentecost - 2022 - search.proquest.com
BACKGROUND: Obesity rates in the Hispanic population are the highest in the United States (US), with 47% of adults experiencing overweight or obesity. The prevalence of obesity is …
Number of citations: 2 search.proquest.com
IV Vereshchinskii - Russian Chemical Reviews, 1970 - iopscience.iop.org
This review attempts to examine the preparative possibilities inherent in the use of ionising radiation, largely for the synthesis of organic compounds which are difficult to obtain or which …
Number of citations: 6 iopscience.iop.org
WS Johnson, JW Verhoeven, RT Chim… - Journal of Organic …, 1981 - Consultants Bureau
Number of citations: 0
M Effenberger, Z Deyl - Sci. Pap. Inst. Chem. Technol. Prague, fac. Technol …, 1958
Number of citations: 3

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